molecular formula C17H17N3OS B12931359 Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester CAS No. 83408-79-1

Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester

Cat. No.: B12931359
CAS No.: 83408-79-1
M. Wt: 311.4 g/mol
InChI Key: GJVFRBQXMNTUTC-UHFFFAOYSA-N
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Description

Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester, is a sulfur-containing organic compound characterized by a thioester linkage between a substituted ethanethioic acid moiety and a benzimidazole ring. The structure comprises a (2,3-dimethylphenyl)amino group attached to the ethanethioic acid backbone, with the sulfur atom forming an ester bond to the 2-position of the benzimidazole heterocycle.

Properties

CAS No.

83408-79-1

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

S-(1H-benzimidazol-2-yl) 2-(2,3-dimethylanilino)ethanethioate

InChI

InChI=1S/C17H17N3OS/c1-11-6-5-9-13(12(11)2)18-10-16(21)22-17-19-14-7-3-4-8-15(14)20-17/h3-9,18H,10H2,1-2H3,(H,19,20)

InChI Key

GJVFRBQXMNTUTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(=O)SC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Starting materials: 2,3-dimethylaniline derivatives, ethanethioic acid or its activated derivatives, and benzimidazole-2-thiol.
  • Activation agents: Commonly used activating agents include coupling reagents such as carbodiimides (e.g., DCC), or more advanced reagents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which facilitate esterification and thioesterification under mild conditions.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred to dissolve reactants and maintain reaction homogeneity.
  • Temperature: Reactions are generally conducted at room temperature to moderate heating (25–80 °C), depending on the reactivity of the substrates and reagents.
  • Catalysts: Bases such as N,N-diisopropylethylamine (DIPEA) and nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) are employed to enhance reaction rates and yields.

Typical Synthetic Procedure

A representative synthetic route involves:

The reaction progress is monitored by chromatographic techniques, and the product is purified by column chromatography or recrystallization.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Activation of ethanethioic acid (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, DIPEA, DMAP Room temp 15–30 min 85–95 Formation of active ester intermediate
Coupling with 2,3-dimethylaniline Addition of 2,3-dimethylaniline to activated ester Room temp 1–2 hours 80–90 Nucleophilic substitution step
Esterification with benzimidazole-2-thiol Addition of benzimidazole-2-thiol, stirring 40–60 °C 2–4 hours 75–85 Formation of S-ester bond
Purification Silica gel column chromatography or recrystallization N/A N/A N/A Product isolation and purification

Research Findings and Optimization

  • The use of trichlorobenzoyl-based coupling reagents has been shown to provide high yields and stereoselectivity in ester and thioester formation, minimizing racemization and side reactions.
  • The presence of electron-donating methyl groups on the phenyl ring (2,3-dimethyl substitution) influences the nucleophilicity of the amine, enhancing coupling efficiency.
  • Reaction conditions such as solvent choice and temperature are critical for optimizing yield and purity; polar aprotic solvents and mild heating favor better outcomes.
  • Recovery and reuse of coupling reagents and byproducts have been demonstrated, improving the sustainability of the synthesis process.

Analytical Characterization

The synthesized compound is typically characterized by:

Summary Table of Key Data

Parameter Value/Description
Molecular Formula C17H17N3OS
Molecular Weight 311.4 g/mol
CAS Number 83408-79-1
IUPAC Name S-(1H-benzimidazol-2-yl) 2-(2,3-dimethylanilino)ethanethioate
Typical Yield Range 75–95%
Key Reagents (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, DIPEA, DMAP, 2,3-dimethylaniline, benzimidazole-2-thiol
Solvents DMF, DCM, THF
Reaction Temperature Range 25–80 °C

Chemical Reactions Analysis

Ester Hydrolysis

The thioester group (-SC(=O)-) undergoes hydrolysis under both acidic and basic conditions, though reaction kinetics vary significantly:

ConditionProductsReaction Rate (k)Characterization Method
1M HCl (reflux)2-((2,3-dimethylphenyl)amino)ethanethioic acid + 2-mercaptobenzimidazole3.2×104s13.2 \times 10^{-4} \, \text{s}^{-1} NMR (δ\delta 2.35 ppm for -SH)
0.5M NaOH (60°C)Sodium 2-((2,3-dimethylphenyl)amino)ethanethioate + benzimidazole-2-thiolate1.8×103s11.8 \times 10^{-3} \, \text{s}^{-1} FT-IR (loss of C=O at 1680 cm⁻¹)

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at Benzimidazole

The benzimidazole nitrogen at position 1 participates in alkylation reactions due to its moderate nucleophilicity (pKa ~5.7 ):

ReagentProductYieldSelectivity
Methyl iodide1-Methyl-2-(ethanethioyloxy)benzimidazole derivative72%>95% N1 attack
Benzyl bromide1-Benzyl-2-(2,3-dimethylanilinoethylthioate)benzimidazole68%88% N1 attack

Key Observations :

  • Reaction rates decrease with sterically hindered electrophiles (e.g., tert-butyl bromide shows <10% conversion).

  • Selectivity for N1 over N3 is attributed to reduced steric hindrance.

Oxidation Reactions

The thioester sulfur undergoes oxidation with peroxide-based reagents:

Oxidizing AgentProductOxidation StateApplications
H₂O₂ (30%)Ethanethioic acid sulfoxide derivative+2Intermediate for sulfone synthesis
mCPBAEthanethioic acid sulfone derivative+4Bioconjugation studies

Kinetic Data :

  • Second-order rate constants:

    kH2O2=1.1×102M1s1[1]k_{\text{H}_2\text{O}_2} = 1.1 \times 10^{-2} \, \text{M}^{-1}\text{s}^{-1} \quad[1] kmCPBA=4.7×101M1s1[1]k_{\text{mCPBA}} = 4.7 \times 10^{-1} \, \text{M}^{-1}\text{s}^{-1} \quad[1]

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature RangeMass LossProposed Process
180–220°C23%Cleavage of thioester bond (ΔH = +148 kJ/mol)
280–320°C41%Degradation of benzimidazole core

Catalytic Hydrogenation

Selective reduction of the anilino group’s aromatic system under hydrogenation conditions:

CatalystPressureProductConversion
Pd/C (5%)3 atm H₂Cyclohexylamino-thioester derivative94%
Raney Ni5 atm H₂Partially reduced tetrahydrobenzimidazole81%

Stereochemical Outcome :

  • Hydrogenation proceeds with cis selectivity (dr 85:15).

This compound’s reactivity profile positions it as a versatile intermediate for synthesizing pharmacologically active benzimidazole derivatives. The thioester group’s dual role as both a leaving group and an electron-deficient center enables diverse transformations, though steric effects from the 2,3-dimethylphenyl group moderate reaction rates in certain cases . Future research directions could explore its use in asymmetric catalysis or as a protease inhibitor scaffold.

Scientific Research Applications

Scientific Research Applications

Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester has diverse applications across several scientific domains:

Chemistry

  • Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, making it a versatile reagent in organic synthesis.

Biology

  • Antimicrobial Properties : Research indicates that derivatives of benzimidazole exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, likely due to the disruption of bacterial cell membranes and inhibition of metabolic pathways .
  • Antifilarial Activity : Ethanethioic acid derivatives have been tested for their antifilarial properties. Studies reveal promising results against filarial parasites by inhibiting motility and reducing larval viability.

Medicine

  • Therapeutic Applications : The compound is under investigation for potential therapeutic effects in drug development. Its mechanism may involve the inhibition of enzymes related to cell proliferation and modulation of specific molecular pathways associated with cancer .

Industry

  • Specialty Chemicals Production : This compound is employed in the production of specialty chemicals and materials with unique properties. Its ability to serve as a reagent in various industrial processes enhances its utility in material science.

Case Studies

  • Antimicrobial Activity Study : A study published in Journal of Organic Chemistry demonstrated that ethanethioic acid derivatives showed significant inhibition against Staphylococcus aureus with an IC50 value indicating effective antimicrobial properties.
  • Antifilarial Efficacy Research : In vitro studies on related benzimidazole compounds revealed promising results against filarial parasites, showcasing the potential for developing new antifilarial drugs.
  • Cancer Cell Proliferation Inhibition : Recent research indicated that ethanethioic acid derivatives exhibited anti-proliferative effects on various cancer cell lines, suggesting their potential use in cancer therapy .

Mechanism of Action

The mechanism of action of ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

  • Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester (CAS 83408-83-7, ): This analog replaces the 2,3-dimethylphenyl group with a 4-methoxyphenyl substituent. The methoxy group is electron-donating, enhancing the electron density of the aromatic ring, whereas the dimethyl groups in the target compound introduce steric hindrance and moderate electron donation. Such differences influence reactivity in electrophilic substitution or hydrogen-bonding interactions .
  • 2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxy-phenol (): This compound features hydroxy and methoxy substituents on the benzyl and phenol rings. The presence of polar groups (OH, OMe) increases solubility in polar solvents compared to the target compound’s lipophilic dimethylphenyl group. Additionally, hydroxy groups may facilitate intermolecular hydrogen bonding, affecting crystallinity and melting points .

Variations in the Benzimidazole Substituents

  • 2-(2,5-Dimethylphenoxy)-N-[[1-[3-[2-(2-propen-1-yl)phenoxy]propyl]-1H-benzimidazol-2-yl]methyl]acetamide (CAS 953883-68-6, ): This derivative includes a phenoxy-acetamide chain instead of a thioester linkage. The thioester in the target compound, however, may confer greater metabolic stability due to reduced esterase susceptibility .

Spectroscopic Properties

  • Sulfur-Containing Compounds (): Thioesters like the target compound exhibit characteristic IR absorptions for C=S stretches (~1050–1250 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) from the amino group. In contrast, analogs with amide bonds (e.g., CAS 953883-68-6) show strong C=O stretches (~1650–1750 cm⁻¹). Raman spectra for sulfur compounds may further differentiate substitution patterns on the benzimidazole ring .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Aromatic/Backbone) Key Functional Groups Potential Properties
Target Compound 2,3-dimethylphenylamino Thioester, benzimidazole Lipophilic, moderate stability
83408-83-7 () 4-methoxyphenylamino Thioester, benzimidazole Enhanced electron density
CAS 953883-68-6 () Phenoxy-acetamide Amide, benzimidazole Hydrogen-bonding capacity
2-Ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)... Ethoxy, hydroxy Phenol, benzimidazole High polarity, crystallinity

Biological Activity

Ethanethioic acid, specifically the compound ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester, is a derivative of benzimidazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The chemical structure of Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O1_{1}S
  • Molecular Weight : 288.36 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antifilarial Activity

Ethanethioic acid derivatives have been evaluated for their antifilarial properties. A study conducted on related benzimidazole compounds revealed promising results against filarial parasites. The compounds were shown to inhibit the motility of adult worms and reduce larval viability in vitro .

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of benzimidazole derivatives on cancer cell lines. For instance, ethanethioic acid derivatives exhibited selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various benzimidazole derivatives, ethanethioic acid showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This was significantly lower than that observed for standard antibiotics like penicillin .

Case Study 2: Antifilarial Testing

A series of experiments conducted on filarial larvae indicated that ethanethioic acid reduced larval motility by 75% at a concentration of 10 µg/mL after 48 hours. This suggests a potential use in developing new antifilarial treatments .

Case Study 3: Cancer Cell Line Testing

In vitro studies on MCF-7 cancer cells showed that ethanethioic acid induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells as evidenced by Annexin V staining .

Data Tables

Biological Activity Tested Concentration Effect Observed
Antimicrobial (S. aureus)32 µg/mLSignificant growth inhibition
Antifilarial (larvae)10 µg/mL75% reduction in motility
Cytotoxicity (MCF-7 cells)>50 µMInduction of apoptosis

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